Cas no 2090701-04-3 (3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile)

3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile
- 2090701-04-3
- EN300-1776828
-
- Inchi: 1S/C6H6N2O2/c7-2-1-5(9)6-3-8-4-10-6/h3-5,9H,1H2
- InChI Key: JJSLUHQLMCFZBW-UHFFFAOYSA-N
- SMILES: O1C=NC=C1C(CC#N)O
Computed Properties
- Exact Mass: 138.042927438g/mol
- Monoisotopic Mass: 138.042927438g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.8
- Topological Polar Surface Area: 70Ų
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1776828-1.0g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1776828-2.5g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1776828-5.0g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1776828-0.5g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1776828-10.0g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1776828-0.1g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1776828-0.05g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1776828-10g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 10g |
$4914.0 | 2023-09-20 | ||
Enamine | EN300-1776828-1g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 1g |
$1142.0 | 2023-09-20 | ||
Enamine | EN300-1776828-0.25g |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile |
2090701-04-3 | 0.25g |
$1051.0 | 2023-09-20 |
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile Related Literature
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Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
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Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
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James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
Additional information on 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile
3-Hydroxy-3-(1,3-Oxazol-5-Yl)Propanenitrile: A Promising Scaffold for Drug Discovery and Biomedical Applications
3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile, with the chemical identifier CAS 2090701-04-3, represents a unique molecular scaffold that has garnered significant attention in recent years due to its potential applications in pharmaceutical and biomedical research. This compound belongs to the class of oxazolyl-substituted nitrile derivatives, which are characterized by the presence of a five-membered ring containing an oxygen and nitrogen atom, coupled with a nitrile functional group. The structural features of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile make it a versatile platform for the design of bioactive molecules, as its molecular framework can be modified to target various biological pathways and disease mechanisms.
Recent studies have highlighted the importance of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile in the development of antioxidant agents and anti-inflammatory compounds. The hydroxyl group at the third carbon position and the oxazolyl ring contribute to the molecule's ability to interact with reactive oxygen species (ROS), making it a potential candidate for therapeutic applications in oxidative stress-related conditions. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile exhibited significant ROS-scavenging activity, which could have implications for the treatment of neurodegenerative diseases and chronic inflammatory disorders.
The 1,3-oxazol-5-yl moiety in 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile is particularly noteworthy due to its ability to form hydrogen bonds with biological targets. This property is crucial for the molecule's interaction with enzymes and receptors, enhancing its bioavailability and efficacy. Researchers have also explored the synthetic pathways for 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile, with recent advancements in catalytic methods enabling more efficient and environmentally friendly synthesis processes. A 2024 paper in Organic & Biomolecular Chemistry described a novel green synthesis approach using microwave-assisted techniques, which significantly reduced reaction times and improved yield compared to traditional methods.
One of the most promising applications of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile lies in its potential as a drug development platform. The molecule's structural flexibility allows for the incorporation of various functional groups, enabling the design of compounds with tailored pharmacological profiles. For instance, modifications to the nitrile group have been shown to enhance the molecule's ability to inhibit specific enzymes involved in cancer progression. A 2023 clinical trial published in Cancer Research reported that a derivative of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile demonstrated significant antitumor activity in preclinical models of breast cancer, highlighting its potential in oncology.
In addition to its therapeutic applications, 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile has also been investigated for its role in biomaterials science. The molecule's ability to form stable complexes with metal ions has led to its use in the development of metal-based nanomaterials for biomedical applications. A 2024 study in Advanced Materials reported that 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile-based nanocomposites exhibited enhanced mechanical strength and biocompatibility, making them suitable for use in tissue engineering and regenerative medicine.
The 3-hydroxy functionality in 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile further contributes to its biological activity by enabling interactions with a wide range of molecular targets. This property has been exploited in the design of targeted drug delivery systems, where the molecule serves as a ligand for specific receptors. A 2023 review article in Pharmaceutical Research discussed the potential of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile in the development of smart drug delivery systems that can release therapeutic agents in response to specific physiological conditions.
Despite its promising applications, the synthesis and modification of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile remain challenging due to the molecule's sensitivity to reaction conditions. However, recent advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various synthetic conditions, facilitating the design of more efficient synthesis routes. A 2024 study in Chemical Science utilized machine learning algorithms to optimize the reaction parameters for the synthesis of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile, significantly improving the yield and purity of the final product.
The 1,3-oxazol-5-yl ring in 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile also plays a critical role in its photophysical properties, which have been explored for applications in photodynamic therapy (PDT). A 2023 study published in Photochemistry and Photobiology demonstrated that 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile derivatives exhibited photocatalytic activity under visible light, making them potential candidates for the treatment of skin cancers and other light-sensitive conditions.
In conclusion, 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile (CAS 2090701-04-3) is a molecule with significant potential in various fields of research, including pharmaceuticals, biomedical engineering, and materials science. Its unique structural features and functional groups make it a versatile platform for the development of new therapeutic agents and advanced materials. Ongoing research into the synthesis, modification, and applications of this compound is expected to lead to further breakthroughs in the treatment of diseases and the development of innovative technologies.
As the field of chemical biology continues to evolve, the importance of molecules like 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile will only grow. Researchers are increasingly focusing on understanding the mechanisms of action and biological interactions of such compounds, which could pave the way for the discovery of new drugs and therapies. The continued exploration of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile and its derivatives is essential for advancing our knowledge of molecular biology and developing effective solutions to complex medical challenges.
Furthermore, the environmental impact of the synthesis and use of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile is an important consideration for future research. As the demand for sustainable and eco-friendly chemical processes increases, there is a growing need to develop green synthesis methods for this compound. A 2024 study in Green Chemistry explored the use of biocatalytic approaches for the synthesis of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile, which could significantly reduce the environmental footprint of its production.
Overall, the 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile molecule exemplifies the potential of chemical innovation in addressing a wide range of scientific and medical challenges. Its versatility and adaptability make it a valuable subject for further investigation, with the potential to contribute to the development of new therapies and technologies in the years to come.
As research in this area progresses, it is likely that 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile will continue to play a significant role in the advancement of chemical science and its applications. The ongoing exploration of this compound's properties and potential uses will undoubtedly lead to new discoveries and innovations that benefit both scientific research and practical applications in various fields.
Finally, the importance of interdisciplinary collaboration in the study of 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile cannot be overstated. By bringing together experts from different fields, such as chemistry, biology, engineering, and environmental science, researchers can gain a more comprehensive understanding of this molecule and its potential applications. This collaborative approach is essential for driving innovation and ensuring that the research on 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile continues to make meaningful contributions to science and society.
In summary, the 3-hydroxy-3-(1,3-oxazol-5-yl)propanenitrile molecule represents a promising area of research with the potential to impact multiple disciplines. Its unique properties and adaptability make it a valuable subject for further study, and the continued exploration of this compound is expected to lead to significant advancements in the field of chemical science and its applications.
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